

N-Propargylphthalimide: A Spectroscopic and Synthetic Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-Propargylphthalimide**

Cat. No.: **B182069**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthesis of **N-Propargylphthalimide**, a valuable building block in organic synthesis and medicinal chemistry. This document compiles available spectroscopic data including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a detailed experimental protocol for its preparation.

Spectroscopic Data

The following sections present the available spectroscopic data for **N-Propargylphthalimide**. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for **N-Propargylphthalimide**.

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.95-7.82	m	2H		Aromatic (H-4, H-7)
7.81-7.68	m	2H		Aromatic (H-5, H-6)
4.47	d	2.5	2H	-CH ₂ -
2.24	t	2.5	1H	-C≡CH

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Spectroscopic Data

Direct experimental ¹³C NMR data for **N-Propargylphthalimide** was not explicitly found in the surveyed literature. However, the expected chemical shifts can be inferred from the structure and comparison with similar compounds. The carbonyl carbons of the phthalimide group are expected in the 160-170 ppm region, the aromatic carbons between 120-140 ppm, the methylene carbon adjacent to the nitrogen around 28 ppm, and the acetylenic carbons between 70-80 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption peaks for **N-Propargylphthalimide** are predicted based on its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	≡C-H stretch (alkyne)
~2120	Medium to Weak	C≡C stretch (alkyne)
~1775 and ~1715	Strong	C=O stretch (imide, symmetric and asymmetric)
~1600-1450	Medium	C=C stretch (aromatic)
~720	Strong	C-H bend (ortho-disubstituted aromatic)

The characteristic peaks for the phthalimide group include the strong carbonyl absorptions. The terminal alkyne group is identifiable by the sharp ≡C-H stretch and the C≡C stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **N-Propargylphthalimide** (C₁₁H₇NO₂), the expected molecular ion peak [M]⁺ would be at m/z 185.18.

Expected Fragmentation Pattern:

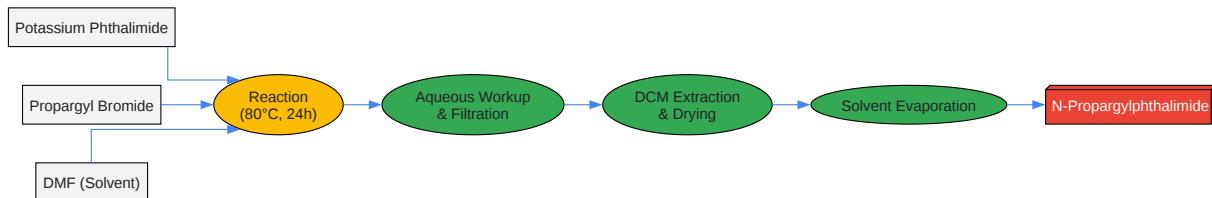
The fragmentation of N-substituted phthalimides is well-documented. Common fragmentation pathways for **N-Propargylphthalimide** would likely involve:

- Loss of the propargyl group: Cleavage of the N-CH₂ bond to give a fragment corresponding to the phthalimide anion (m/z 146) or a related cation.
- McLafferty rearrangement: If applicable, though less likely for this specific structure.
- Cleavage of the phthalimide ring: Resulting in characteristic fragments from the aromatic portion.

Experimental Protocol: Synthesis of N-Propargylphthalimide

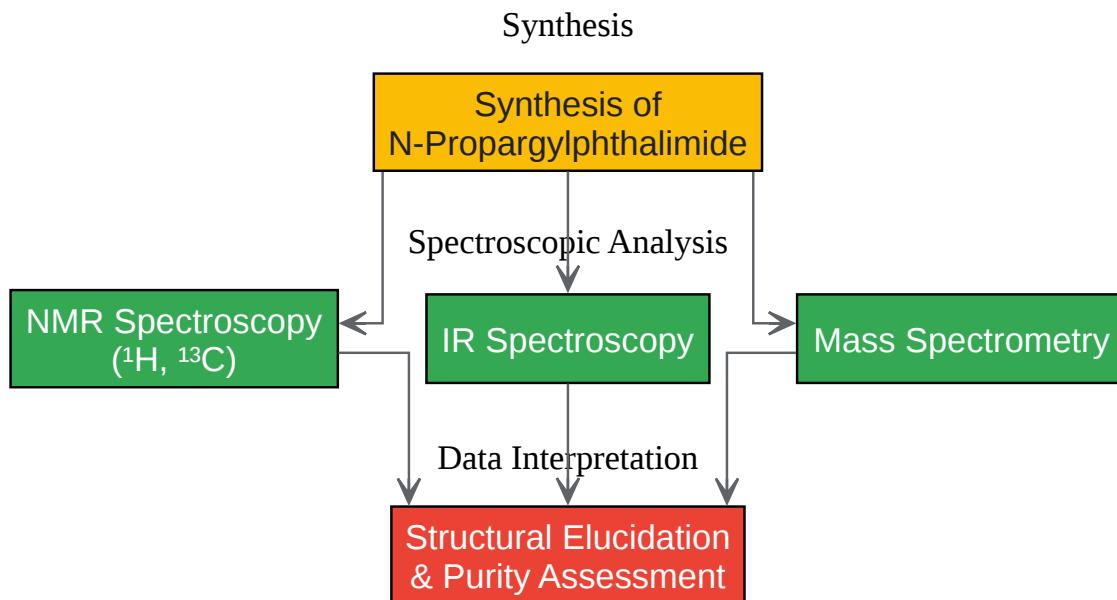
The following protocol details a common method for the synthesis of **N-Propargylphthalimide**.

Materials:


- Potassium phthalimide
- Propargyl bromide (80% solution in toluene)
- Dry N,N-Dimethylformamide (DMF)
- Dichloromethane (CH_2Cl_2)
- Magnesium sulfate (MgSO_4)
- Ice

Procedure:

- To a stirred solution of potassium phthalimide (27 mmol) in dry DMF (40 mL) under a nitrogen atmosphere at room temperature, add propargyl bromide (32.4 mmol).
- Heat the resulting solution to 80°C and maintain this temperature for 24 hours.
- Cool the reaction mixture to room temperature.
- Pour the reaction mass into ice-cold water and stir for an additional hour.
- Filter the resulting solid and dissolve it in dichloromethane.
- Dry the dichloromethane solution with anhydrous MgSO_4 .
- Evaporate the organic layer under high vacuum to yield **N-Propargylphthalimide** as a white solid.^[1]


Workflow and Pathway Visualizations

The following diagrams illustrate the synthesis and analysis workflow for **N-Propargylphthalimide**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **N-Propargylphthalimide**.

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis of **N-Propargylphthalimide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-丙炔基邻苯二甲酸胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [N-Propargylphthalimide: A Spectroscopic and Synthetic Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b182069#n-propargylphthalimide-spectroscopic-data-nmr-ir-mass>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com